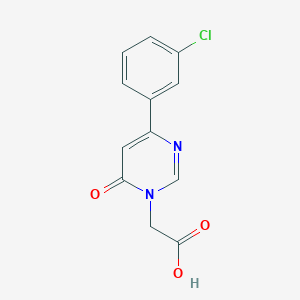

2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Description

2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidinone derivative featuring a 3-chlorophenyl substituent at the 4-position of the pyrimidinone ring and an acetic acid moiety at the 1-position. The compound’s structure combines a heterocyclic core with a halogenated aromatic group, which is often associated with enhanced biological activity and altered physicochemical properties compared to non-halogenated analogs.

Properties

Molecular Formula |

C12H9ClN2O3 |

|---|---|

Molecular Weight |

264.66 g/mol |

IUPAC Name |

2-[4-(3-chlorophenyl)-6-oxopyrimidin-1-yl]acetic acid |

InChI |

InChI=1S/C12H9ClN2O3/c13-9-3-1-2-8(4-9)10-5-11(16)15(7-14-10)6-12(17)18/h1-5,7H,6H2,(H,17,18) |

InChI Key |

RUHFKQQXJZNWKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=O)N(C=N2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the reaction of 3-chlorophenylacetic acid with a pyrimidine derivative under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Esterification | Methanol/H<sub>2</sub>SO<sub>4</sub> | Methyl 2-(4-(3-chlorophenyl)-6-oxopyrimidin-1-yl)acetate | Forms esters for improved lipophilicity. |

| Amide Coupling | DCC/DMAP, Amines | 2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1-yl)acetamide | Enables peptide-like bond formation. |

These reactions are critical for modifying solubility and bioavailability in drug discovery contexts.

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring participates in substitution reactions:

The 3-chlorophenyl group directs electrophilic substitutions to specific ring positions, as observed in structurally similar compounds .

Decarboxylation Under Acidic Conditions

Heating in acidic media induces decarboxylation:

| Conditions | Product | Application |

|---|---|---|

| H<sub>2</sub>SO<sub>4</sub>, 100°C | 4-(3-Chlorophenyl)pyrimidin-6-one | Simplifies the scaffold for further functionalization. |

This reaction removes the acetic acid moiety, streamlining the core structure for subsequent modifications.

Comparative Reactivity of Structural Analogs

The reactivity of this compound aligns with pyrimidine derivatives but diverges due to its substituents:

| Compound | Reaction | Key Difference |

|---|---|---|

| 2-Amino-4-(3-chlorophenyl)pyrimidine | Bromination at C-5 | Lacks carboxylic acid, limiting solubility |

| 5-Methylpyrimidine-2,4-dione | Sulfonation | No chlorophenyl group reduces electrophilicity |

| 3-Chloro-N-(pyrimidin-2-yl)acetamide | Hydrolysis | Acetamide linkage alters stability |

Mechanistic Insights

-

Esterification : Protonation of the carboxylic acid followed by nucleophilic attack by methanol.

-

Amide Formation : Carbodiimide-mediated activation of the carboxylate to form an O-acylisourea intermediate.

-

Pyrimidine Substitution : Directed by the electron-withdrawing chlorine substituent, favoring nucleophilic attack at C-2 and C-5 .

Scientific Research Applications

2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Physicochemical and Functional Comparisons

- Lipophilicity : The 3-chlorophenyl group in the target compound increases lipophilicity compared to methoxy () or aliphatic () substituents. This property may enhance membrane permeability but reduce aqueous solubility.

- Electron Effects : The chlorine atom’s electron-withdrawing nature contrasts with the electron-donating methoxy group () and the moderately electron-withdrawing fluorine (). These differences could affect reactivity in substitution or cycloaddition reactions .

- Synthetic Accessibility : Compounds with aliphatic chains (e.g., ) may be synthesized via simpler alkylation steps, while aryl-substituted derivatives (e.g., ) require more complex coupling or condensation reactions .

Biological Activity

2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid, a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various therapeutic effects, including anti-inflammatory and anti-cancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a chlorophenyl group and a pyrimidinone moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily due to its interaction with various molecular targets. This section summarizes key findings from recent studies.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For example, it has been shown to inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or inflammatory bowel disease. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models.

| Study | Model | Findings |

|---|---|---|

| In vitro macrophage activation | Reduced TNF-α production; inhibited macrophage migration. | |

| Rat paw edema model | Significant reduction in edema compared to control groups. |

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : It affects pathways like NF-kB and MAPK, leading to altered gene expression related to cell survival and apoptosis.

Case Study 1: Antitumor Efficacy

In a recent study involving xenograft models, this compound was administered at varying doses. Results indicated a dose-dependent reduction in tumor volume and increased apoptosis markers in treated groups compared to controls.

Case Study 2: Inflammatory Response Modulation

Another study examined the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in mice. Treatment resulted in significantly lower levels of inflammatory cytokines (IL-6, TNF-α) and reduced histopathological changes in tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.